![molecular formula C9H7N5O B1303692 7-(2-呋喃基)[1,2,4]三唑并[1,5-a]嘧啶-2-胺 CAS No. 338793-16-1](/img/structure/B1303692.png)
7-(2-呋喃基)[1,2,4]三唑并[1,5-a]嘧啶-2-胺
描述
7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound consists of a triazolopyrimidine core with a furyl substituent, making it a versatile molecule for chemical modifications and applications.
科学研究应用
7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Medicine: Explored for its antiseptic activity and potential therapeutic applications.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.
作用机制
Target of Action
A structurally similar compound, 2-(fur-2-yl)-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one, has been reported to act as an effector forA2a adenosine receptors .
Mode of Action
Compounds with a [1,2,4]-triazolo[1,5-a]pyrimidin-7(4h)-one skeleton have shown remarkable biological activities . The structure–activity relationship (SAR) indicates that the pyrimidine-7(4H)-one motif is a necessary “active core” .
Biochemical Pathways
Compounds with a [1,2,4]triazolo[1,5-a]pyrimidine moiety have been reported to possess various biological properties, including antifungal, antitubercular, and antibacterial activities . They can also act as corticotropin-releasing factor 1 receptor antagonists or calcium channel modulators .
Result of Action
Compounds with a [1,2,4]triazolo[1,5-a]pyrimidine scaffold have shown promising ability to inhibit influenza virus rna polymerase pa–pb1 subunit heterodimerization .
生化分析
Biochemical Properties
7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions .
Cellular Effects
The effects of 7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival. Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the production and utilization of cellular energy .
Molecular Mechanism
The molecular mechanism of action of 7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their structure and function. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic reactions. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, maintaining its biological activity over extended periods. Under different conditions, it may degrade, leading to a loss of activity and potential formation of degradation products that could have different biological effects .
Dosage Effects in Animal Models
The effects of 7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory or antitumor activity. At higher doses, it could lead to toxic or adverse effects, including organ damage or systemic toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can inhibit enzymes involved in the synthesis of nucleotides, leading to reduced nucleotide levels and altered DNA and RNA synthesis. Additionally, it can affect the metabolism of other biomolecules, such as lipids and proteins, by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of 7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and biological activity .
Subcellular Localization
The subcellular localization of 7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine is crucial for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular energy metabolism and apoptotic pathways .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the reaction of 3,5-diamino-1,2,4-triazole with furfural or its derivatives under specific conditions. One efficient method includes the use of 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones as starting materials . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale.
化学反应分析
Types of Reactions
7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furyl ketones, while reduction can produce furyl alcohols.
相似化合物的比较
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-: This compound shares a similar triazolopyrimidine core but differs in its substituents.
2-Furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one: Another structurally related compound with a nitro group instead of an amine.
Uniqueness
7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine stands out due to its specific furyl substitution, which imparts unique chemical properties and biological activities. Its ability to act as an enzyme inhibitor and its potential antiseptic properties make it a compound of significant interest in both research and industrial applications.
属性
IUPAC Name |
7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5O/c10-8-12-9-11-4-3-6(14(9)13-8)7-2-1-5-15-7/h1-5H,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZMXGIAIXOTIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=NC3=NC(=NN23)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377317 | |
| Record name | 7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338793-16-1 | |
| Record name | 7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)
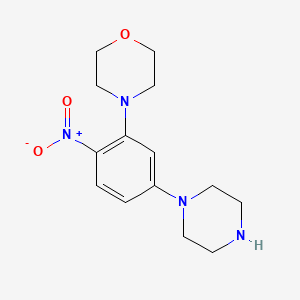
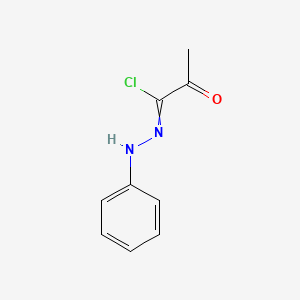

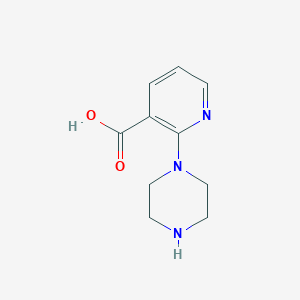
![4-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1303621.png)
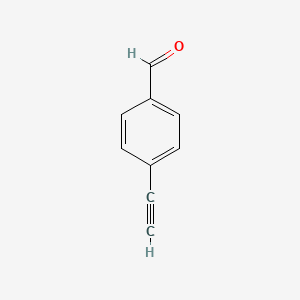
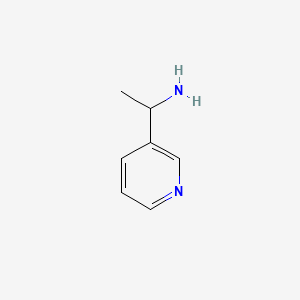
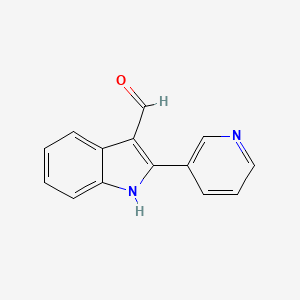
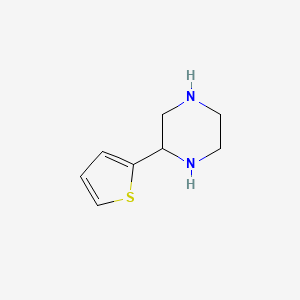

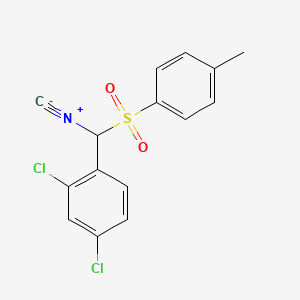
![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1303633.png)
![2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1303634.png)
